molecular formula C23H32N2O5 B12766615 (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine CAS No. 1334440-10-6

(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine

Cat. No.: B12766615
CAS No.: 1334440-10-6
M. Wt: 416.5 g/mol
InChI Key: FGXRWPZGCBILMG-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the Polycyclic Framework: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Methoxyethyl Side Chain: This step can be performed using alkylation reactions with appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the cyclopropyl group or other parts of the molecule using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain could yield a carboxylic acid, while reduction of the cyclopropyl group could yield a more saturated hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential interactions with biological molecules make it a candidate for studies on enzyme inhibition and receptor binding. Its structure suggests it could interact with various proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido3,2-hbenzazepine apart from similar compounds is its unique combination of a cyclopropyl group, a methoxyethyl side chain, and a polycyclic framework. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1334440-10-6

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine

InChI

InChI=1S/C19H28N2O.C4H4O4/c1-22-12-11-21-10-2-3-16-13-15-6-8-20-9-7-17(15)18(19(16)21)14-4-5-14;5-3(6)1-2-4(7)8/h13-14,20H,2-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FGXRWPZGCBILMG-WLHGVMLRSA-N

Isomeric SMILES

COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCN1CCCC2=CC3=C(CCNCC3)C(=C21)C4CC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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